molecular formula C46H52N2O17 B12294762 N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl

N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl

Cat. No.: B12294762
M. Wt: 904.9 g/mol
InChI Key: QCGGVNRUSHJPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple acetyl and benzyl groups, as well as a deoxy sugar moiety linked to an isoindole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] typically involves multiple steps, starting from readily available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using acetyl groups to prevent unwanted reactions.

    Formation of Isoindole Derivative: The isoindole derivative is synthesized separately and then coupled with the protected sugar moiety.

    Benzylation: The hydroxyl groups are further protected by benzylation to enhance the stability of the intermediate compounds.

    Deprotection and Final Coupling: The protective groups are removed, and the final coupling reaction is carried out under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as converting carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]cytidine: This compound shares structural similarities but differs in its sugar moiety and functional groups.

    1,6-Di-O-acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-α-D-glucopyranose: Another related compound with a different functional group arrangement.

Uniqueness

N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] is unique due to its specific combination of acetyl, benzyl, and isoindole groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C46H52N2O17

Molecular Weight

904.9 g/mol

IUPAC Name

methyl 2-[3-acetamido-5-[4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate

InChI

InChI=1S/C46H52N2O17/c1-25(44(55)56-6)60-40-36(47-26(2)49)45(59-22-31-17-11-8-12-18-31)63-34(23-57-21-30-15-9-7-10-16-30)38(40)65-46-37(48-42(53)32-19-13-14-20-33(32)43(48)54)41(62-29(5)52)39(61-28(4)51)35(64-46)24-58-27(3)50/h7-20,25,34-41,45-46H,21-24H2,1-6H3,(H,47,49)

InChI Key

QCGGVNRUSHJPPG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O)COCC5=CC=CC=C5)OCC6=CC=CC=C6)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.